molecular formula C5H10O3S B163930 (Propylsulfinyl)acetic acid CAS No. 137375-80-5

(Propylsulfinyl)acetic acid

Cat. No.: B163930
CAS No.: 137375-80-5
M. Wt: 150.2 g/mol
InChI Key: OLRNKYQPICWEGH-UHFFFAOYSA-N
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Description

(Propylsulfinyl)acetic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfinyl group attached to a propyl chain and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propylsulfinyl)acetic acid typically involves the oxidation of propylthioacetic acid. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{COOH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}\text{CH}_2\text{COOH} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form (Propylsulfonyl)acetic acid.

    Reduction: It can be reduced back to propylthioacetic acid using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products:

    Oxidation: (Propylsulfonyl)acetic acid.

    Reduction: Propylthioacetic acid.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

(Propylsulfinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Propylsulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.

Comparison with Similar Compounds

    (Propylthio)acetic acid: Similar structure but with a thio group instead of a sulfinyl group.

    (Propylsulfonyl)acetic acid: An oxidized form of (Propylsulfinyl)acetic acid with a sulfonyl group.

    (Ethylsulfinyl)acetic acid: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-propylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRNKYQPICWEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522772
Record name (Propane-1-sulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137375-80-5
Record name (Propane-1-sulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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